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molecular formula C9H17N3O4 B2914906 tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate CAS No. 388630-68-0

tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate

Cat. No. B2914906
M. Wt: 231.252
InChI Key: IJQRYEPGZZLZEY-UHFFFAOYSA-N
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Patent
US08513289B2

Procedure details

To a 37.5 mL THF solution of tert-butyl[2-(2-acetylhydrazino)-2-oxoethyl]carbamate (496 mg, 2.15 mmol) was added Lawesson's reagent (900 mg, 2.23 mmol). The resulting reaction mixture was heated to reflux for 3 hr. The reaction was concentrated and chromatographed on silica gel eluting with a gradient solvent mixture of AcOEt & dichloromethane to give the title compound as white crystalline solid (391 mg).
Quantity
496 mg
Type
reactant
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
37.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:16])[NH:7][CH2:8][C:9]([NH:11][NH:12][C:13](=O)[CH3:14])=O)([CH3:4])([CH3:3])[CH3:2].COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:26])=CC=1>C1COCC1>[C:1]([O:5][C:6](=[O:16])[NH:7][CH2:8][C:9]1[S:26][C:13]([CH3:14])=[N:12][N:11]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
496 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCC(=O)NNC(C)=O)=O
Name
Quantity
900 mg
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Name
Quantity
37.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hr
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel eluting with a gradient solvent mixture of AcOEt & dichloromethane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NCC=1SC(=NN1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 391 mg
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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